methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate
Beschreibung
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate is a complex organic compound with the molecular formula C23H17N3O4S It is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and a cyano group
Eigenschaften
Molekularformel |
C23H17N3O4S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
methyl 4-cyano-3-methyl-5-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H17N3O4S/c1-12-8-9-19(30-12)18-10-15(14-6-4-5-7-17(14)25-18)21(27)26-22-16(11-24)13(2)20(31-22)23(28)29-3/h4-10H,1-3H3,(H,26,27) |
InChI-Schlüssel |
IIAGDACGXBCXJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C#N |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using 5-methyl-2-furoyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Final Coupling: The final step involves coupling the quinoline and thiophene intermediates through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiophene ring can interact with proteins, inhibiting their activity. The cyano group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but lacks the quinoline moiety.
Methyl 2-amino-4-trifluoromethylthiophene-3-carboxylate: Contains a trifluoromethyl group instead of the quinoline moiety.
2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile: Contains a furan ring instead of the thiophene ring.
Uniqueness
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate is unique due to its combination of a quinoline moiety, a thiophene ring, and a cyano group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
